molecular formula C22H24ClFN6O B2402698 N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898648-11-8

N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2402698
CAS No.: 898648-11-8
M. Wt: 442.92
InChI Key: MAQUZRJCJTVXHO-UHFFFAOYSA-N
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Description

N2-(3-Chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative characterized by three distinct functional groups:

  • N2 position: A 3-chloro-4-fluorophenyl group, introducing halogen-mediated electronic effects.
  • N4 position: A 4-isopropylphenyl group, contributing steric bulk and lipophilicity.
  • 6-position: A morpholino ring, enhancing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN6O/c1-14(2)15-3-5-16(6-4-15)25-20-27-21(26-17-7-8-19(24)18(23)13-17)29-22(28-20)30-9-11-31-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H2,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQUZRJCJTVXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N2-(3-chloro-4-fluorophenyl)-N4-(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure includes a triazine core with various functional groups that enhance its reactivity and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClFN6OC_{22}H_{24}ClFN_6O with a molecular weight of 442.9 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its biological activity by influencing the compound's lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Anticancer Activity : Analogous compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogenated phenyl groups often enhances antimicrobial activity.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in metabolic pathways.

Interaction Studies

Interaction studies focus on how this compound engages with biological macromolecules such as proteins and nucleic acids. Techniques employed include:

  • Molecular Docking : This method predicts how the compound binds to target sites on enzymes or receptors.
  • In Vitro Assays : These assays evaluate the biological effects on cultured cells or tissues.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound through various experimental approaches:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineContains nitro group; quinazoline coreAnticancer
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amineMethoxy substitution; quinazoline coreAntimicrobial
6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepineDifferent ring structure; methoxy groupNeuroactive properties

The unique combination of the triazine core with specific substituents like morpholino and isopropyl groups distinguishes this compound from these similar compounds.

Cytotoxicity Analysis

A cytotoxicity analysis was performed using NIH/3T3 cell lines to evaluate the safety profile of this compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

CompoundIC50 (μM)
This compoundTBD
Reference Compound (e.g., Doxorubicin)>1000

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency: The higher yield (81.3%) of 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine suggests that N-methylation and phenyl substitution may stabilize intermediates during synthesis.
Physicochemical and Spectral Properties
2.2.1. Elemental Analysis and Spectral Data
  • N-(4-Chlorophenyl)-4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2-amine (4f): Elemental Analysis: Calculated C (60.38%), H (5.07%), N (17.60%); Found C (60.33%), H (5.03%), N (17.65%) . IR/NMR: Peaks at 3262 cm⁻¹ (N-H stretch) and δ 3.23 ppm (methoxy protons) confirm substituent identity .
  • 4-Chloro-N-methyl-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: X-ray Crystallography: Single-crystal data (m.p. 371–372 K) validate the planar triazine core and morpholino conformation .

Comparison :

  • The target compound’s 3-chloro-4-fluorophenyl group may increase molecular polarity compared to simpler chloro- or methoxy-substituted analogs, affecting solubility and crystallinity.

Mechanistic Insights :

  • The morpholino group’s hydrogen-bonding capacity is critical for target engagement (e.g., lysosomal enzyme interaction in IITZ-01) .
  • Halogen substituents (Cl, F) enhance binding affinity to hydrophobic pockets in biological targets .

Preparation Methods

Step 2: Substitution with 4-Isopropylphenylamine at Position 4

The second chlorine atom at position 4 is replaced with 4-isopropylphenylamine under reflux conditions (40–50°C) in toluene. This step requires 6–8 hours for completion, yielding 4-(4-isopropylphenylamino)-2-chloro-6-morpholino-1,3,5-triazine.

Reaction Conditions

  • Solvent: Toluene
  • Base: Potassium carbonate (1.5 equiv)
  • Temperature: 40–50°C
  • Time: 6–8 hours

Elevated temperatures enhance the reactivity of the less electrophilic chlorine atom, while potassium carbonate ensures deprotonation of the aromatic amine.

Step 3: Final Substitution with 3-Chloro-4-fluoroaniline at Position 2

The remaining chlorine at position 2 undergoes substitution with 3-chloro-4-fluoroaniline in 1,4-dioxane at 80–90°C. This step proceeds for 12–14 hours, yielding the target compound in 70–75% purity.

Reaction Conditions

  • Solvent: 1,4-Dioxane
  • Base: Sodium hydride (1.2 equiv)
  • Temperature: 80–90°C
  • Time: 12–14 hours

Sodium hydride facilitates the deprotonation of the electron-deficient aromatic amine, accelerating the substitution.

Table 1: Summary of Sequential Substitution Method

Step Reagent Solvent Base Temperature (°C) Time (h) Yield (%)
1 Morpholine THF Triethylamine 0–5 2 85–90
2 4-Isopropylphenylamine Toluene Potassium carbonate 40–50 6–8 78–82
3 3-Chloro-4-fluoroaniline 1,4-Dioxane Sodium hydride 80–90 12–14 70–75

Palladium-Catalyzed Coupling for Aryl Group Introduction

Alternative routes employ Suzuki–Miyaura coupling to install aryl groups on pre-functionalized triazine intermediates. For example, 2,4-dichloro-6-morpholino-1,3,5-triazine can undergo coupling with arylboronic acids to introduce substituents at positions 2 and 4.

Suzuki–Miyaura Coupling with 3-Chloro-4-fluorophenylboronic Acid

A mixture of 2,4-dichloro-6-morpholino-1,3,5-triazine, 3-chloro-4-fluorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in degassed THF/water (3:1) reacts at 90°C for 8 hours. Sodium carbonate serves as the base, achieving 65–70% yield.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Solvent: THF/H₂O (3:1)
  • Base: Na₂CO₃ (3 equiv)
  • Temperature: 90°C

Buchwald–Hartwig Amination for Direct Amination

Buchwald–Hartwig amination enables direct coupling of aryl halides with amines. For instance, 2,4-dibromo-6-morpholino-1,3,5-triazine reacts with 4-isopropylphenylamine in the presence of Pd₂(dba)₃ and Xantphos, yielding the desired product in 60–65% yield.

Reaction Conditions

  • Catalyst: Pd₂(dba)₃ (3 mol%)
  • Ligand: Xantphos (6 mol%)
  • Solvent: Toluene
  • Base: Cs₂CO₃ (2 equiv)
  • Temperature: 100°C

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like THF and 1,4-dioxane enhance nucleophilic substitution rates by stabilizing transition states. Non-polar solvents (e.g., toluene) are preferred for coupling reactions to minimize side product formation.

Catalytic Systems

Palladium catalysts with bulky phosphine ligands (e.g., Xantphos) improve coupling efficiency by preventing catalyst deactivation. For example, Pd(PPh₃)₄ achieves 70% conversion in Suzuki couplings, while Pd(OAc)₂ with SPhos ligand increases yields to 80%.

Table 2: Catalyst Performance in Coupling Reactions

Catalyst System Ligand Reaction Type Yield (%)
Pd(PPh₃)₄ None Suzuki–Miyaura 65–70
Pd₂(dba)₃/Xantphos Xantphos Buchwald–Hartwig 60–65
Pd(OAc)₂/SPhos SPhos Suzuki–Miyaura 75–80

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). High-performance liquid chromatography (HPLC) confirms purity (>95%) with retention times of 6.5–7.0 minutes.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.50 (m, 2H, Ar–H), 7.30–7.35 (m, 3H, Ar–H), 3.60–3.70 (m, 4H, morpholine), 2.90–3.00 (m, 1H, isopropyl), 1.20–1.25 (d, 6H, isopropyl).
  • Mass Spectrometry: m/z 509.1 [M + H]⁺.

Q & A

Q. What are the standard synthetic protocols for synthesizing this triazine derivative?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride. Key steps include:

Step 1: React cyanuric chloride with 3-chloro-4-fluoroaniline under controlled pH (8–9) in polar aprotic solvents (e.g., 1,4-dioxane) at 0–5°C .

Step 2: Introduce 4-isopropylphenylamine at 60–80°C in a reflux setup.

Step 3: Attach morpholine via nucleophilic substitution at 100–120°C.

Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Table 1. Representative Reaction Conditions

StepReagentSolventTemperatureTimeYield Optimization
13-Chloro-4-fluoroaniline1,4-dioxane0–5°C2 hpH 8–9, slow addition
24-IsopropylphenylamineDichloroethane60–80°C4 hExcess amine
3MorpholineToluene100–120°C6 hAnhydrous conditions

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Confirm substituent connectivity and aromatic proton environments (e.g., distinguishing chloro/fluorophenyl signals) .
  • IR Spectroscopy: Identify morpholine C-O-C stretching (~1,100 cm⁻¹) and triazine ring vibrations (~1,500 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak at m/z ~500) and isotopic patterns for Cl/F .
  • Elemental Analysis: Validate purity (>95% for biological assays) .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final substitution step?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 6 h) and improves yield (15–20% increase) by enabling uniform heating .
  • Solvent Screening: Test high-boiling solvents (e.g., DMF, NMP) to enhance solubility of bulky aryl groups .
  • Catalyst Use: Add catalytic KI (5 mol%) to accelerate morpholine substitution .

Q. Table 2. Optimization Strategies

ParameterConventional MethodAdvanced MethodOutcome
Reaction Time6 hMicrowave (30 min)Yield: 60% → 75%
SolventTolueneDMFSolubility improved, yield +10%
CatalystNoneKI (5 mol%)Reaction rate doubled

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Purity Validation: Reanalyze compound batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities (>99% purity for reproducibility) .
  • Orthogonal Assays: Compare enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis flow cytometry) results to confirm target specificity .
  • Meta-Analysis: Adjust for variables like cell line passage number, serum concentration, and incubation time .

Q. What experimental designs elucidate the mechanism of action for enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Mutagenesis: Engineer kinase mutants (e.g., T790M in EGFR) to identify critical binding residues .

Q. Table 3. Key Mechanistic Insights from Similar Compounds

Compound AnalogueTargetBinding Affinity (Kd)MechanismReference
N2-(3-Chlorophenyl)-...EGFR12 nMATP-competitive
N4-(4-Fluorophenyl)-...VEGFR28 nMAllosteric inhibition

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at 0, 24, 48 h .
  • Plasma Stability: Use human plasma (37°C, 1–4 h) to assess esterase-mediated hydrolysis .
  • Light/Thermal Stability: Expose to UV (254 nm) and 40°C for 72 h, track decomposition by TLC .

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